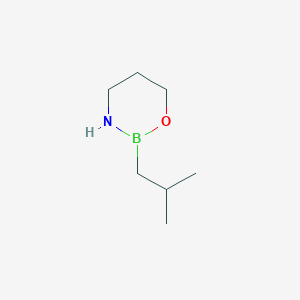
2H-1,3,2-Oxazaborine, tetrahydro-2-(2-methylpropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,3,2-Oxazaborine, tetrahydro-2-(2-methylpropyl)-: is a chemical compound that belongs to the class of oxazaborines. These compounds are characterized by a heterocyclic structure containing boron, nitrogen, and oxygen atoms. The presence of boron in the ring structure imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1,3,2-Oxazaborine, tetrahydro-2-(2-methylpropyl)- typically involves the reaction of boronic acids or boronates with amines and carbonyl compounds. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the oxazaborine ring. For example, a common synthetic route may involve the use of a palladium catalyst and a solvent such as tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods: In an industrial setting, the production of 2H-1,3,2-Oxazaborine, tetrahydro-2-(2-methylpropyl)- may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2H-1,3,2-Oxazaborine, tetrahydro-2-(2-methylpropyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the boron atom in the ring structure, which can act as a Lewis acid, facilitating the formation of reactive intermediates.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or peracids under mild conditions to form boronic esters or boroxines.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield boron-containing alcohols or amines.
Substitution: Substitution reactions often require the use of nucleophiles such as halides or alkoxides, which can replace the boron atom or other substituents in the ring structure.
Major Products: The major products formed from these reactions include boronic esters, boroxines, boron-containing alcohols, and amines. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
科学的研究の応用
Chemistry: In chemistry, 2H-1,3,2-Oxazaborine, tetrahydro-2-(2-methylpropyl)- is used as a building block for the synthesis of complex molecules. Its unique reactivity and stability make it an ideal candidate for the development of new catalysts and ligands.
Biology: In biological research, the compound is studied for its potential as a boron carrier in boron neutron capture therapy (BNCT), a targeted cancer treatment. The ability of the compound to selectively accumulate in tumor cells enhances the efficacy of BNCT.
Medicine: In medicine, derivatives of 2H-1,3,2-Oxazaborine, tetrahydro-2-(2-methylpropyl)- are investigated for their antimicrobial and antiviral properties. The compound’s ability to interact with biological macromolecules, such as proteins and nucleic acids, makes it a promising candidate for drug development.
Industry: In the industrial sector, the compound is used as a precursor for the synthesis of advanced materials, including polymers and ceramics. Its unique chemical properties contribute to the development of materials with enhanced mechanical, thermal, and electrical properties.
作用機序
The mechanism of action of 2H-1,3,2-Oxazaborine, tetrahydro-2-(2-methylpropyl)- involves its interaction with molecular targets, such as enzymes and receptors. The boron atom in the ring structure can form coordinate bonds with electron-rich sites on these targets, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
- 2H-1,3-Oxazine, tetrahydro-2-phenyl-
- 2H-1,3-Oxazine, tetrahydro-2-(4-methoxyphenyl)-
Comparison: Compared to similar compounds, 2H-1,3,2-Oxazaborine, tetrahydro-2-(2-methylpropyl)- exhibits unique reactivity due to the presence of the boron atom in the ring structure. This reactivity enhances its utility in various applications, such as catalysis and drug development. Additionally, the compound’s ability to form stable complexes with biological macromolecules distinguishes it from other oxazaborines and oxazines.
特性
CAS番号 |
112980-85-5 |
|---|---|
分子式 |
C7H16BNO |
分子量 |
141.02 g/mol |
IUPAC名 |
2-(2-methylpropyl)-1,3,2-oxazaborinane |
InChI |
InChI=1S/C7H16BNO/c1-7(2)6-8-9-4-3-5-10-8/h7,9H,3-6H2,1-2H3 |
InChIキー |
RGLKPWUCKVLGSY-UHFFFAOYSA-N |
正規SMILES |
B1(NCCCO1)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[Ethoxy(diphenyl)methyl]phenyl}-3-hydroxy-1H-phenalen-1-one](/img/structure/B14304994.png)
![3-[4-(Trimethylsilyl)but-3-yn-1-yl]cyclohexan-1-one](/img/structure/B14304997.png)
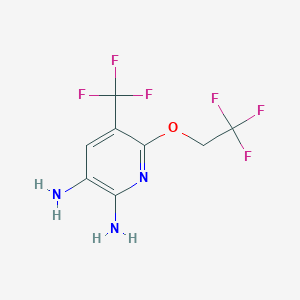
![7-{[tert-Butyl(dimethyl)silyl]oxy}hept-2-en-1-ol](/img/structure/B14305024.png)
![5-Methyl-1lambda~5~-phospha-5-silabicyclo[3.3.1]nonan-1-one](/img/structure/B14305032.png)
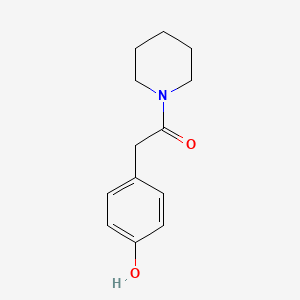

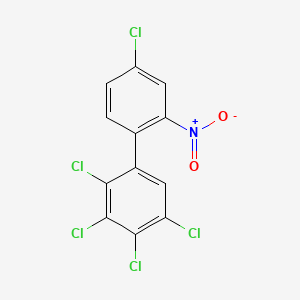

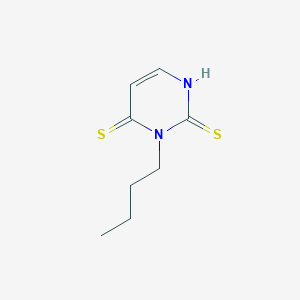
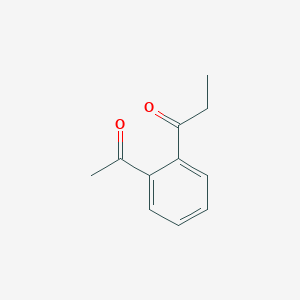
![4,5,6,7-tetrahydro-1H-cyclopropa[a]naphthalene](/img/structure/B14305094.png)
![1-Methyl-4-[2-(propan-2-yl)phenyl]-1,2,3,6-tetrahydropyridine](/img/structure/B14305099.png)
